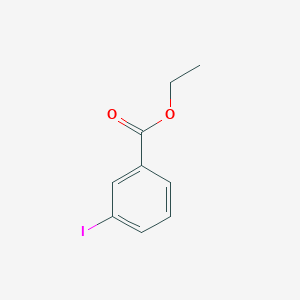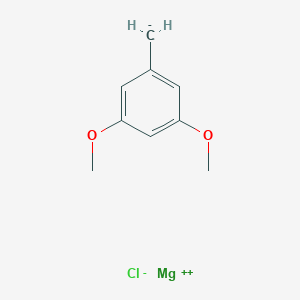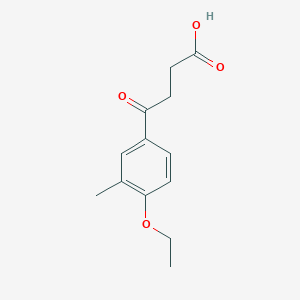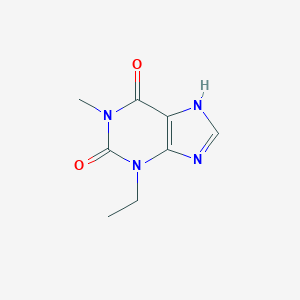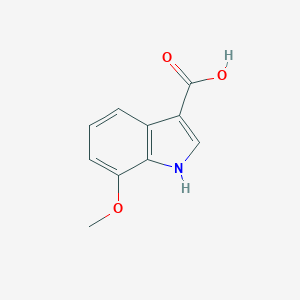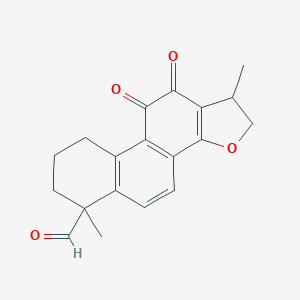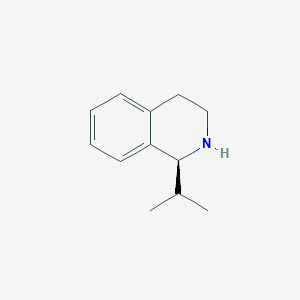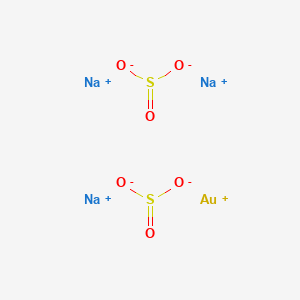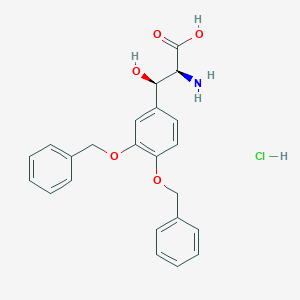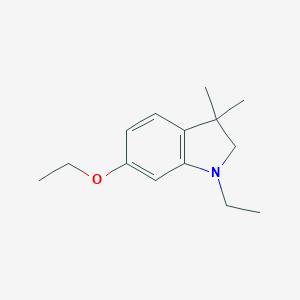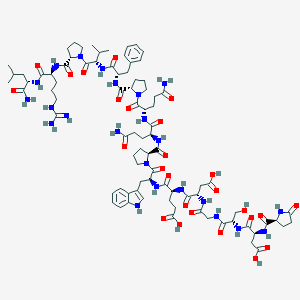![molecular formula C7H13NO B139629 1-[Methyl(prop-2-enyl)amino]propan-2-one CAS No. 150630-79-8](/img/structure/B139629.png)
1-[Methyl(prop-2-enyl)amino]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Methyl(prop-2-enyl)amino]propan-2-one, also known as Methamphetamine, is a synthetic stimulant drug that has been widely used for various purposes. Methamphetamine is a highly addictive drug that affects the central nervous system, leading to increased alertness, concentration, and energy levels. The drug has been used for medical purposes, including the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. However, due to its high potential for abuse, the drug is classified as a Schedule II controlled substance in the United States.
Mecanismo De Acción
1-[Methyl(prop-2-enyl)amino]propan-2-oneine acts primarily by increasing the release of dopamine and norepinephrine from nerve terminals in the brain. The drug enters the brain through the blood-brain barrier and binds to the dopamine transporter, leading to the release of dopamine from the presynaptic neuron. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synapse. The increased levels of dopamine and norepinephrine lead to increased arousal, attention, and motivation.
Efectos Bioquímicos Y Fisiológicos
1-[Methyl(prop-2-enyl)amino]propan-2-oneine has a wide range of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature, leading to increased metabolism and energy expenditure. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine also causes vasoconstriction, leading to decreased blood flow to the extremities and increased risk of cardiovascular events. The drug also increases the release of stress hormones, including cortisol and adrenaline, leading to increased stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been used extensively in laboratory experiments to study its effects on the brain and behavior. The drug has been shown to increase cognitive function, including attention, memory, and learning. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine has also been used to study the effects of dopamine and norepinephrine on behavior and motivation. However, the use of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine in laboratory experiments is limited due to its high abuse liability and potential for addiction.
Direcciones Futuras
For research on 1-[Methyl(prop-2-enyl)amino]propan-2-oneine include the development of new medications that target the dopamine and norepinephrine systems, new treatments for 1-[Methyl(prop-2-enyl)amino]propan-2-oneine addiction, and the potential use of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine for various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine involves the reduction of ephedrine or pseudoephedrine using various reagents, including lithium aluminum hydride, red phosphorus, and iodine. The reduction process results in the formation of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine as a racemic mixture of two enantiomers, dextroamphetamine, and levoamphetamine. The enantiomers have different pharmacological properties, with dextroamphetamine being more potent and having a higher affinity for the dopamine transporter.
Aplicaciones Científicas De Investigación
1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been the subject of extensive scientific research due to its potential therapeutic uses and its high abuse liability. The drug has been studied for its effects on the brain and behavior, as well as its potential as a treatment for various psychiatric and neurological disorders. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased arousal, attention, and motivation. The drug has also been studied for its potential as a treatment for ADHD, depression, and Parkinson's disease.
Propiedades
Número CAS |
150630-79-8 |
|---|---|
Nombre del producto |
1-[Methyl(prop-2-enyl)amino]propan-2-one |
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-[methyl(prop-2-enyl)amino]propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-5-8(3)6-7(2)9/h4H,1,5-6H2,2-3H3 |
Clave InChI |
VLIALFTWPPDGJX-UHFFFAOYSA-N |
SMILES |
CC(=O)CN(C)CC=C |
SMILES canónico |
CC(=O)CN(C)CC=C |
Sinónimos |
2-Propanone, 1-(methyl-2-propenylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
